REACTION_SMILES
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[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH3:19][O:20][N:21]([C:22]([CH3:23])=[O:24])[CH3:25].[CH3:1][c:2]1[n:3][cH:4][s:5][c:6]1[CH3:7].[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1>>[CH3:1][c:2]1[n:3][c:4]([C:22]([CH3:23])=[O:24])[s:5][c:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncsc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(=O)c1nc(C)c(C)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |